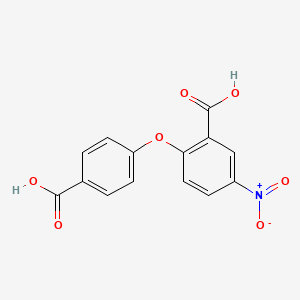
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is an organic compound that features both carboxylic acid and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-nitroisophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-5-aminobenzoic acid.
Reduction: 2-(4-Carboxyphenoxy)-5-nitrobenzyl alcohol.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-(4-Carboxyphenoxy)terephthalic acid: Contains a similar phenoxy and carboxylic acid structure but differs in the position of the carboxyl groups.
Uniqueness
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and potential applications in various fields. The nitro group, in particular, enhances its ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in coordination chemistry and materials science.
Propriétés
Numéro CAS |
88086-68-4 |
|---|---|
Formule moléculaire |
C14H9NO7 |
Poids moléculaire |
303.22 g/mol |
Nom IUPAC |
2-(4-carboxyphenoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(15(20)21)7-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
MHKGKOKORYRAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


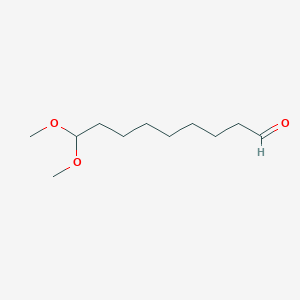
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
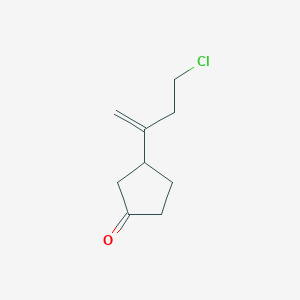
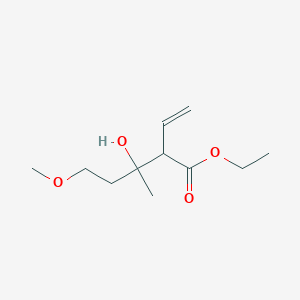
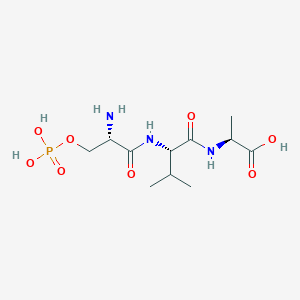
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
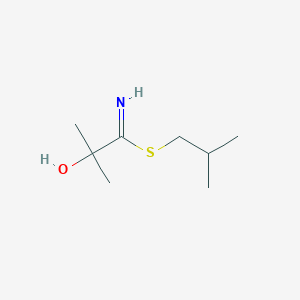
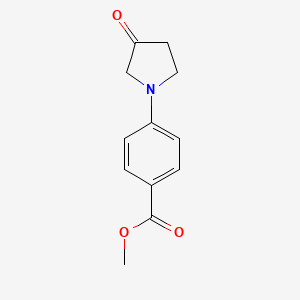
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
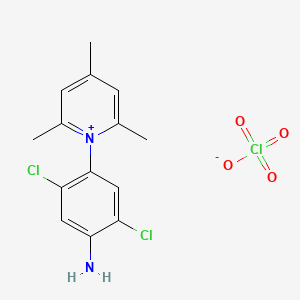
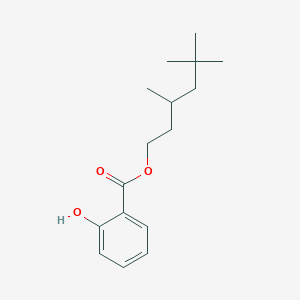
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
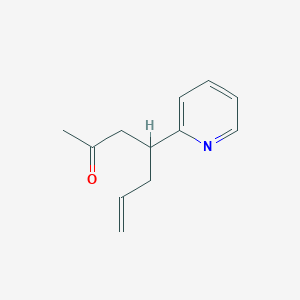
phosphanium chloride](/img/structure/B14377772.png)
